molecular formula C24H18Cl3N3S2 B13057277 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B13057277
M. Wt: 518.9 g/mol
InChI Key: KKUYVHPYWUWAEB-UHFFFAOYSA-N
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Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a complex organic compound that features multiple functional groups, including chlorobenzyl, sulfanyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride, and 2-pyridinylpyrimidine. The synthesis could involve nucleophilic substitution reactions where the chlorobenzyl groups are introduced via reaction with thiol groups, followed by coupling with the pyridinylpyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrimidine ring or the chlorobenzyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of pyridinyl and pyrimidine rings which are common in bioactive molecules.

Medicine

Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(((4-Chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine: Lacks the 2,4-dichlorobenzyl group.

    6-((2,4-Dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine: Lacks the 4-chlorobenzyl group.

    4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-(methylsulfanyl)-2-(2-pyridinyl)pyrimidine: Has a methylsulfanyl group instead of the 2,4-dichlorobenzyl group.

Uniqueness

The uniqueness of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine lies in its combination of functional groups, which might confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C24H18Cl3N3S2

Molecular Weight

518.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C24H18Cl3N3S2/c25-18-7-4-16(5-8-18)13-31-15-20-12-23(30-24(29-20)22-3-1-2-10-28-22)32-14-17-6-9-19(26)11-21(17)27/h1-12H,13-15H2

InChI Key

KKUYVHPYWUWAEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl

Origin of Product

United States

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